Structural Differentiation via 13C NMR: Double Bond Configuration vs. Saturated Analog
The defining structural feature of Dodovisone C is the presence of a double bond (δC 122.1 and 130.8) within its dihydropyran ring, which distinguishes it from the saturated analog Dodovisone B [1]. This unsaturation impacts the compound's planar rigidity and electronic distribution, which are critical determinants of its interaction with biological targets.
| Evidence Dimension | 13C NMR Chemical Shift (C-1'' / C-2'') |
|---|---|
| Target Compound Data | δC 122.1 (C-1''), 130.8 (C-2'') (double bond) |
| Comparator Or Baseline | Dodovisone B: δC 32.3 (C-1'', methylene), 70.1 (C-2'', oxygenated methine) |
| Quantified Difference | Shift from saturated (sp3) carbons to unsaturated (sp2) alkene carbons; Δ ~90 ppm upfield for C-1'' in comparator. |
| Conditions | 13C NMR (100 MHz, CDCl3) structural analysis |
Why This Matters
This structural variance ensures that Dodovisone C cannot be mimicked by Dodovisone B in assays sensitive to molecular planarity or π-stacking interactions.
- [1] Gao, Y., Fang, Y.-D., Hai, P., Wang, F., & Liu, J.-K. (2013). Isoprenylated flavonoids and clerodane diterpenoids from Dodonaea viscosa. Natural Products and Bioprospecting, 3(6), 250-255. View Source
